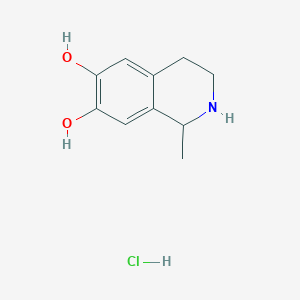

(+/-)-Salsolinol hydrochloride

Descripción general

Descripción

(+/-)-Salsolinol hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is of significant interest due to its presence in the human brain and its potential role in neurodegenerative diseases such as Parkinson’s disease. It is also found in fermented foods and beverages, including alcoholic drinks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Salsolinol hydrochloride typically involves the condensation of dopamine with acetaldehyde. This reaction can be catalyzed by acids or enzymes. The general reaction conditions include:

Temperature: Room temperature to slightly elevated temperatures.

Catalysts: Acidic catalysts such as hydrochloric acid or enzymatic catalysts.

Solvents: Aqueous or organic solvents depending on the catalyst used.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: To ensure efficient mixing and reaction control.

Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions: (+/-)-Salsolinol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form salsolinol quinone, a compound of interest in neurochemistry.

Reduction: Reduction reactions can convert it back to its precursor compounds.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Salsolinol quinone.

Reduction: Dopamine and acetaldehyde.

Substitution: Various substituted tetrahydroisoquinolines.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Salsolinol exhibits a unique chemical structure that allows it to interact with various neurotransmitter systems. It is known to stimulate dopamine neurons, enhancing their firing rates, which can influence dopaminergic signaling pathways related to reward and addiction . The compound's mechanism involves modulation of GABAergic synaptic transmission, where it reduces the amplitude of inhibitory postsynaptic currents (IPSCs), suggesting a presynaptic action that diminishes GABA release .

Neuroprotective and Neurotoxic Effects

Research indicates that salsolinol has both neuroprotective and neurotoxic properties. For instance, studies have shown that it can induce apoptosis in neuroblastoma cells at higher concentrations, leading to increased levels of reactive oxygen species (ROS) and reduced cell viability . Conversely, lower concentrations may exert protective effects against neurodegeneration by enhancing neuronal survival through mechanisms involving anti-apoptotic signaling pathways .

Table 1: Summary of Neuroprotective vs. Neurotoxic Effects

| Concentration (μM) | Effect | Study Reference |

|---|---|---|

| 1-10 | Neuroprotective | Taubert et al. (2007) |

| 50-800 | Induces apoptosis | Brown et al. (2013) |

| 100-400 | Increases ROS production | Wanpen et al. (2004) |

Applications in Addiction Research

Salsolinol is implicated in alcohol addiction research due to its ethanol-like effects on motivation and reward pathways. Studies have demonstrated that salsolinol can enhance ethanol intake in animal models, suggesting its role as a potential mediator in alcohol dependence . Its ability to mimic certain aspects of ethanol's action on the brain makes it a valuable compound for understanding the neurochemical basis of addiction.

Case Studies and Experimental Models

- Dopaminergic Activity : A study utilizing whole-cell current clamp techniques revealed that salsolinol significantly increased the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), indicating its potential role in modulating reward-related behaviors .

- Neurotoxicity in Cell Lines : Research involving human neuroblastoma (SH-SY5Y) cells showed that exposure to salsolinol resulted in dose-dependent toxicity mediated by apoptosis. The maximum toxic effect was observed at concentrations around 400 μM .

- Behavioral Studies : Animal studies have indicated that salsolinol administration leads to increased locomotor activity similar to that observed with stimulants, further supporting its role in addiction mechanisms .

Mecanismo De Acción

The mechanism of action of (+/-)-Salsolinol hydrochloride involves its interaction with neurotransmitter systems in the brain. It is known to:

Inhibit monoamine oxidase: Leading to increased levels of dopamine.

Form adducts with dopamine: Potentially contributing to neurotoxicity.

Activate oxidative stress pathways: Resulting in cellular damage.

Comparación Con Compuestos Similares

Tetrahydroisoquinoline: A structural analog with similar neurochemical properties.

Dopamine: A precursor and related neurotransmitter.

Salsolinol quinone: An oxidized form with distinct chemical properties.

Uniqueness: (+/-)-Salsolinol hydrochloride is unique due to its dual role as both a naturally occurring compound in the brain and a synthetic chemical of interest. Its involvement in neurodegenerative processes and its presence in fermented foods make it a compound of significant research interest.

Actividad Biológica

(+/-)-Salsolinol hydrochloride, chemically known as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, is a compound of significant interest due to its complex biological activity and potential implications in neurodegenerative diseases. This article explores its biological properties, focusing on its neuroprotective and neurotoxic effects, mechanisms of action, and relevant case studies.

Overview of Salsolinol

Salsolinol is an endogenous compound found in various foods and produced in the brain. It has been implicated in the pathophysiology of Parkinson's disease (PD) and other neurodegenerative disorders. Its dual nature—acting both as a neurotoxin and a neuroprotective agent—has raised questions about its role in neuronal health and disease progression.

Neuroprotective Effects

Research indicates that at lower concentrations (50–100 µM), salsolinol exhibits neuroprotective properties :

- Cell Viability : In studies using SH-SY5Y neuroblastoma cells, salsolinol significantly increased cell viability when co-treated with neurotoxins like hydrogen peroxide (H2O2) and 6-hydroxydopamine (6-OHDA). For instance, treatment with 100 µM salsolinol resulted in a statistically significant increase in cell survival compared to controls exposed to H2O2 alone (p < 0.001) .

- Reduction of Reactive Oxygen Species (ROS) : Salsolinol has been shown to reduce ROS levels in cells treated with oxidative stress agents. In one study, concentrations of 50, 100, and 250 µM led to a significant decrease in ROS levels induced by 500 µM H2O2 .

- Caspase Activity : Salsolinol treatment resulted in decreased caspase-3/7 activity, indicating reduced apoptosis in cells exposed to neurotoxic agents .

Neurotoxic Effects

Conversely, at higher concentrations (≥500 µM), salsolinol can exhibit neurotoxic effects :

- Cell Death : Concentrations above 500 µM have been associated with increased lactate dehydrogenase (LDH) release, indicating cell membrane damage and necrosis. This toxicity is attributed to oxidative stress and mitochondrial dysfunction .

- Apoptosis Induction : Higher doses of salsolinol have been linked to increased apoptotic markers such as cytochrome c release from mitochondria and upregulation of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

The biological activity of salsolinol involves several mechanisms:

- Modulation of Dopaminergic Neurons : Salsolinol enhances the excitability of dopaminergic neurons by activating μ-opioid receptors on GABAergic inputs, leading to disinhibition of these neurons. This mechanism may contribute to its rewarding properties observed in vivo .

- Oxidative Stress Mediation : Salsolinol can induce oxidative modifications in proteins such as cytochrome c, which may lead to protein aggregation associated with PD .

Case Studies

Several studies have highlighted the dual nature of salsolinol:

- Neuroprotective Study : A study involving rat hippocampal cultures demonstrated that low concentrations of salsolinol significantly inhibited glutamate-induced toxicity by maintaining mitochondrial membrane potential and reducing apoptotic markers .

- Toxicity Assessment : In another investigation, exposure to high concentrations (up to 800 µM) resulted in approximately 80% cell death in SH-SY5Y cells, emphasizing the concentration-dependent toxicity of salsolinol .

Summary Table of Biological Activity

| Concentration (µM) | Effect Type | Observations |

|---|---|---|

| 50-100 | Neuroprotective | Increased cell viability; reduced ROS levels |

| 250 | Neuroprotective | Decreased caspase activity; enhanced cell survival |

| ≥500 | Neurotoxic | Increased LDH release; elevated apoptosis markers |

Propiedades

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVCGYSRZYNJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990913 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70681-20-8, 79923-51-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0F27WEAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.